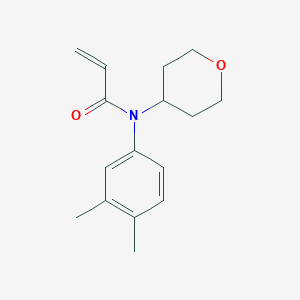
N-(3,4-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide, also known as DMOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells. This compound has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to have antifungal and antibacterial activity. However, further studies are needed to determine the full extent of its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
N-(3,4-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations for lab experiments. It is a toxic compound and requires careful handling. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-(3,4-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide. One area of research is the development of this compound-based anticancer drugs. Further studies are needed to determine the full extent of its anticancer activity and its potential use in combination with other drugs. Another area of research is the development of this compound-based materials with specific properties, such as conductivity or luminescence. Finally, further studies are needed to determine the full extent of its antifungal and antibacterial activity and its potential use as an antimicrobial agent.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It can be synthesized through a multistep process starting from commercially available starting materials. This compound has been studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of this compound, including the development of this compound-based anticancer drugs, materials, and antimicrobial agents.
Synthesis Methods
N-(3,4-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethylphenylacetonitrile with ethyl oxan-4-ylacetate in the presence of sodium hydride and dimethylformamide to yield the intermediate compound. This intermediate is then treated with prop-2-enoyl chloride and triethylamine to produce this compound in good yield.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent. In materials science, this compound has been used as a building block for the synthesis of functional materials. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N-(oxan-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-4-16(18)17(14-7-9-19-10-8-14)15-6-5-12(2)13(3)11-15/h4-6,11,14H,1,7-10H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMMZVCKXFKEGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2CCOCC2)C(=O)C=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

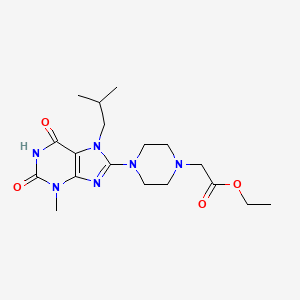
![2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2415307.png)
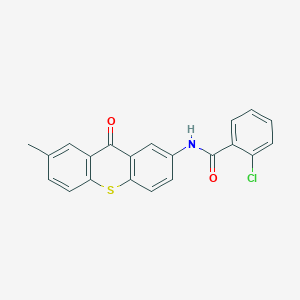
![3'-(4-fluorophenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2415309.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2415310.png)
![7-Chloro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2415312.png)
![2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2415313.png)
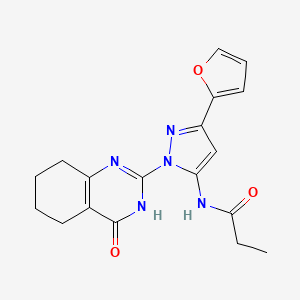
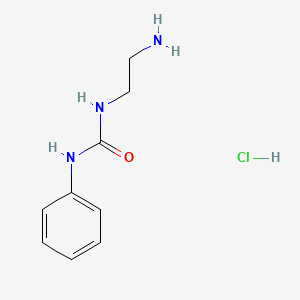
![3-[3-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2415318.png)
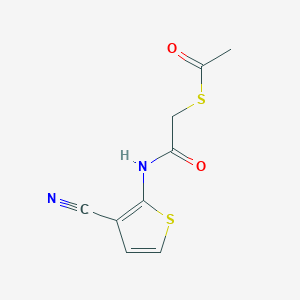
![N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2415320.png)
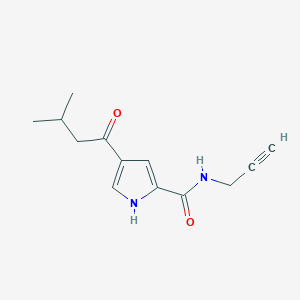
![N-(2-methylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2415323.png)